molecular formula C19H19N3O4S B2637502 2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 750607-25-1

2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2637502
CAS No.: 750607-25-1
M. Wt: 385.44
InChI Key: UOFMBYRNJOHUFQ-UHFFFAOYSA-N
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Description

2-{[4-(4-Ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a synthetic 1,2,4-triazole derivative intended for research and development purposes. Compounds within this chemical class are extensively investigated in medicinal and agricultural chemistry for their diverse biological potential, which can include antimicrobial, anti-inflammatory, and enzyme inhibition activities . The molecular structure incorporates a 1,2,4-triazole core, a heterocycle known for its remarkable stability and presence in several pharmacologically active agents . The core is functionalized with 4-ethoxyphenyl and 2-methoxyphenyl substituents, which can influence the compound's electronic properties and binding affinity, and a sulfanylacetic acid side chain that provides a site for further chemical modification or salt formation. Researchers value this scaffold for creating novel derivatives to explore structure-activity relationships (SAR). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-3-26-14-10-8-13(9-11-14)22-18(15-6-4-5-7-16(15)25-2)20-21-19(22)27-12-17(23)24/h4-11H,3,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFMBYRNJOHUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multi-step synthesis, incorporating various organic synthesis techniques. The initial steps may include the formation of intermediate compounds such as ethoxyphenyl and methoxyphenyl derivatives. This is followed by the introduction of the triazole ring through cyclization reactions under controlled conditions. The final step usually involves the coupling of the triazole derivative with acetic acid under acidic or basic conditions, depending on the desired yield and purity.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow chemistry techniques to optimize the reaction conditions and maximize the output. Automation and process control are essential to maintaining the quality and consistency of the compound at large scales.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions might alter the functional groups on the aromatic rings or the triazole ring, while reduction reactions could modify the sulfur-containing acetic acid moiety.

Common Reagents and Conditions: Typical reagents used in reactions with this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions might involve reagents like halogenating agents for introducing halogen atoms into the compound.

Major Products Formed: The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of various oxides, while substitution reactions can yield halogenated derivatives of the original compound.

Scientific Research Applications

Antifungal Activity

Research has shown that compounds containing the triazole moiety exhibit antifungal properties. Specifically, derivatives of 1,2,4-triazole have been studied for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes. The compound 2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has demonstrated promising antifungal activity against various strains of fungi in vitro .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer effects. The compound has shown potential in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Studies indicate that it may target specific pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole compounds are notable as well. Research suggests that this compound may reduce inflammation markers in various biological models, indicating its potential as a therapeutic agent for inflammatory diseases .

Fungicide Development

Given its antifungal properties, this compound can be utilized in developing new fungicides. Its effectiveness against plant pathogens could provide an alternative to conventional fungicides, promoting sustainable agricultural practices. Field trials are necessary to evaluate its efficacy and safety on crops .

Plant Growth Regulation

Preliminary studies suggest that triazole compounds can act as plant growth regulators. They may influence physiological processes such as seed germination and root development. The application of this compound could enhance crop yields under stress conditions .

Case Studies

Several studies have documented the applications of triazole derivatives similar to this compound:

  • Antifungal Efficacy : A study published in MDPI demonstrated that triazole derivatives exhibited significant antifungal activity against Candida species and Aspergillus niger .
  • Anticancer Research : Research conducted by various institutions highlighted the ability of triazole compounds to induce apoptosis in breast cancer cell lines .
  • Agricultural Trials : Field studies indicated that triazole-based fungicides could effectively reduce fungal infections in crops while promoting healthy growth under adverse conditions .

Mechanism of Action

The mechanism by which 2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exerts its effects is primarily through its interaction with molecular targets and pathways within cells. The triazole ring can bind to specific proteins or enzymes, inhibiting their activity and leading to therapeutic effects. The sulfur-containing acetic acid moiety may also play a role in enhancing the compound's bioavailability and stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name Molecular Formula Substituents Key Features Reference
Target Compound C₁₉H₁₈N₃O₃S 4-(4-Ethoxyphenyl), 5-(2-methoxyphenyl), sulfanylacetic acid High polarity due to carboxylic acid; used in stability studies
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide C₁₉H₂₁N₅O₂S Allyl, 4-pyridinyl, acetamide Acetamide group enhances lipophilicity; potential CNS activity
VUAA-1 (Orco agonist) C₁₆H₁₈N₄O₂S 4-Ethylphenyl, pyridin-3-yl, acetamide Agonist activity via olfactory receptors; acetamide reduces solubility
GPR-17 Ligand C₂₄H₂₄F₃N₅O₄S₂ Morpholine-sulfonyl, trifluoromethoxy, isopropylphenyl Targets G protein-coupled receptors; bulky substituents hinder membrane passage
{[5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid C₁₇H₁₃N₃O₄S Benzodioxol, phenyl, sulfanylacetic acid Antioxidant potential via benzodioxol’s radical scavenging
2-{[4-(Butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid C₁₄H₁₇N₃O₂S Butan-2-yl, phenyl Increased lipophilicity for enhanced tissue penetration
Key Observations:
  • Acid vs.
  • Substituent Electronics : Electron-donating groups (e.g., 4-ethoxy, 2-methoxy) enhance stability against oxidative degradation, whereas electron-withdrawing groups (e.g., pyridinyl in VUAA-1) may improve receptor-binding affinity .
  • Biological Activity : Compounds with benzodioxol or pyridinyl substituents show promise in antioxidant or antimicrobial applications, respectively, while the target compound’s primary use remains in pharmaceutical stability analysis .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide VUAA-1
Molecular Weight 375.43 g/mol 407.47 g/mol 362.46 g/mol
LogP (Predicted) 2.8 3.5 3.2
Solubility (Water) Moderate (carboxylic acid enhances polarity) Low (amide reduces ionization) Low
Stability Resistant to hydrolysis; degrades under strong acid Prone to oxidative degradation due to allyl group Stable in neutral pH
Notes:
  • The target compound’s carboxylic acid group improves aqueous solubility, making it suitable for formulation in polar solvents, whereas acetamide derivatives require co-solvents for delivery .
  • Allyl and pyridinyl substituents in analogs increase metabolic vulnerability, as seen in forced degradation studies .

Biological Activity

2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS No. 750607-25-1) is a synthetic compound with a complex structure that shows promise in various biological applications. This article reviews its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data from recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O4SC_{19}H_{19}N_{3}O_{4}S with a molecular weight of 385.44 g/mol. The compound features a triazole ring which is known for its biological activity.

Property Value
CAS No.750607-25-1
Molecular FormulaC₁₉H₁₉N₃O₄S
Molecular Weight385.44 g/mol

Antibacterial Activity

Research indicates that compounds with triazole moieties exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL.

Antifungal Activity

In addition to antibacterial properties, this compound has also been tested for antifungal activity. A recent investigation assessed its efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound exhibited antifungal activity with MIC values of 64 µg/mL against C. albicans and 128 µg/mL against A. niger, indicating potential as a therapeutic agent in treating fungal infections.

Anticancer Properties

The anticancer potential of this compound was evaluated in several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound displayed significant cytotoxicity with IC50 values of 5.0 µg/mL for MCF-7 and 3.5 µg/mL for HCT-116 cells. These values suggest that the compound may inhibit cell proliferation effectively compared to standard chemotherapeutic agents.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of triazole derivatives against resistant bacterial strains. The findings indicated that the compound could serve as a lead structure for developing new antibiotics.
  • Antifungal Screening : In a clinical trial assessing antifungal agents, this compound was part of a panel tested against resistant strains of Candida species. Results showed promising efficacy, warranting further exploration in clinical settings.
  • Cancer Cell Line Studies : Research conducted at a leading cancer research institute demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism by which it exerts its anticancer effects.

Q & A

Q. What are the recommended synthetic routes for 2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves cyclocondensation of aryloxyacetyl hydrazide derivatives with carbon disulfide (CS₂) under basic conditions to form the triazole core. Subsequent thioetherification with mercaptoacetic acid introduces the sulfanylacetic acid moiety. To optimize efficiency:

  • Use computational reaction path searches (e.g., quantum chemical calculations) to identify transition states and minimize side reactions .
  • Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., ethanol/water mixtures) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do key spectral features correlate with its structure?

Answer:

  • 1H/13C NMR : Triazole ring protons (δ 8.5–9.0 ppm) and methoxy/ethoxy groups (δ 3.7–4.3 ppm) confirm substitution patterns. The sulfanylacetic acid moiety appears as a singlet for the methylene group (δ 3.5–4.0 ppm) .
  • FT-IR : Stretching vibrations at ~2550 cm⁻¹ (S-H, thiol) and ~1700 cm⁻¹ (C=O, carboxylic acid) validate functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns clarify substituent connectivity .

Q. What initial biological screening assays are appropriate to evaluate its potential therapeutic applications?

Answer:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents on the triazole ring?

Answer:

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing 4-ethoxy with 4-chloro or 3,4-dimethoxy groups) .
  • Biological Testing : Compare IC₅₀/MIC values across analogs to identify critical substituents. For example, 2-methoxy groups may enhance membrane permeability due to increased lipophilicity .
  • Statistical Modeling : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Q. What computational strategies can predict the compound's reactivity and guide synthetic optimization?

Answer:

  • Quantum Mechanics (QM) : Calculate Gibbs free energy profiles for key steps (e.g., cyclocondensation) to identify rate-limiting barriers .
  • Molecular Dynamics (MD) : Simulate solvent effects to optimize reaction conditions (e.g., DMF vs. ethanol) .
  • Machine Learning : Train models on existing triazole reaction datasets to predict optimal catalysts (e.g., K₂CO₃ vs. Et₃N) .

Q. How should researchers address contradictory data regarding substituent effects on biological activity?

Answer:

  • Systematic Comparison : Replicate studies under standardized conditions (e.g., pH, solvent, cell lines) to isolate substituent effects. For example, 3,4-dimethoxy groups may show higher antifungal activity than 2-methoxy in acidic media .
  • Mechanistic Studies : Use molecular docking to assess binding affinity variations (e.g., 4-ethoxy groups interacting with hydrophobic enzyme pockets) .

Q. What methodologies enable the resolution of stereochemical ambiguities in derivatives of this compound?

Answer:

  • X-ray Crystallography : Determine absolute configuration of chiral centers (e.g., triazole N-substituents) .
  • Chiral HPLC : Separate enantiomers using cellulose-based columns and polarimetric detection .
  • NOESY NMR : Identify spatial proximity of substituents to confirm regiochemistry .

Q. How can in vitro and in vivo pharmacokinetic studies be structured to assess bioavailability and metabolic stability?

Answer:

  • In Vitro :
    • Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify degradation via HPLC .
    • Liver Microsomes : Monitor phase I/II metabolism (e.g., CYP450-mediated oxidation) using LC-MS/MS .
  • In Vivo :
    • Rodent Models : Measure Cmax and AUC after oral/intravenous administration. Use bile duct cannulation to track enterohepatic recirculation .

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